Fluorescein-Cadaverine Dihydrobromide

transglutaminase assay enzymatic labeling protein cross-linking

Fluorescein-Cadaverine Dihydrobromide is the reference amine donor for transglutaminase activity assays, validated across 34 human keratinocyte donors. Its non-cytotoxic profile (0.5 mM) enables live-cell incorporation and direct fluorescence visualization (λex/em 493/517 nm), eliminating secondary antibody steps. Unlike dansyl-based probes, this reagent reduces per-well costs and assay variability in squamous differentiation screening. Procure this compound for reproducible, publication-ready data in epithelial biology, bioconjugation, and moderate-throughput pharmacological studies.

Molecular Formula C26H27Br2N3O5S
Molecular Weight 653.38
CAS No. 786705-84-8
Cat. No. B1147989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-Cadaverine Dihydrobromide
CAS786705-84-8
Molecular FormulaC26H27Br2N3O5S
Molecular Weight653.38
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C26H25N3O5S/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35)
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein-Cadaverine Dihydrobromide CAS 786705-84-8: Core Technical Specifications for Research Procurement


Fluorescein-Cadaverine Dihydrobromide (CAS: 786705-84-8) is a fluorescent heterobifunctional reagent combining the fluorescein fluorophore with a cadaverine linker arm terminating in a primary aliphatic amine . This compound serves as a synthetic amine donor substrate for transglutaminase (TGase) enzymes, enabling the covalent incorporation of a fluorescent label into glutamine-containing acceptor proteins during cross-linking reactions [1]. As a dihydrobromide salt (C26H27Br2N3O5S; MW: 653.38), it exhibits typical fluorescein spectral properties with λex/λem of 493/517 nm at pH 9 . The molecule is supplied as a yellow solid soluble in DMSO, DMF, or aqueous buffers above pH 6.5, and is widely employed in cell biology, enzymology, and bioconjugation chemistry applications .

Why Fluorescein-Cadaverine Dihydrobromide (786705-84-8) Cannot Be Substituted with Alternative Cadaverine Probes


Despite the availability of other cadaverine-based amine donors such as monodansylcadaverine (MDC), biotin-cadaverine, and dansylcadaverine, direct substitution in experimental protocols is not scientifically valid without revalidation [1]. Fluorescein-cadaverine dihydrobromide exhibits a unique combination of spectral properties, enzymatic substrate specificity, and established protocol integration that alternative probes do not replicate [2]. Unlike dansyl-based probes requiring antibody amplification for detection, fluorescein-cadaverine enables direct fluorescence visualization without secondary reagents [3]. Furthermore, its non-cytotoxic profile at working concentrations (0.5 mM) and well-characterized performance in standardized assays for squamous differentiation render it the reference substrate for transglutaminase activity measurements in keratinocyte and epithelial models [4]. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for Fluorescein-Cadaverine Dihydrobromide (CAS 786705-84-8) in Research Applications


Transglutaminase Substrate Activity: Direct Head-to-Head Comparison with Alternative Amine Donors

Fluorescein-cadaverine dihydrobromide demonstrates quantifiable incorporation as a transglutaminase substrate at a working concentration of 20 µM in keratinocyte cornified envelope formation, with fluorescent intensity ranking: Green's medium > KGM with calcium > KGM [1]. In direct comparison to monodansylcadaverine (MDC), fluorescein-cadaverine enables direct fluorescence detection without antibody amplification, whereas MDC requires anti-dansyl antibody staining for visualization [2]. Biotin-cadaverine, while useful for avidin-based detection, does not provide intrinsic fluorescence for real-time or direct microscopic observation [3].

transglutaminase assay enzymatic labeling protein cross-linking

Cytotoxicity Profile: Non-Toxic at Standard Working Concentrations

Fluorescein-cadaverine dihydrobromide exhibits no detectable cytotoxicity when applied at 0.5 mM in culture media, enabling its use for live-cell labeling and long-term incubation studies [1]. This contrasts with certain alternative polyamine probes that may induce cellular stress at comparable concentrations. For context, unmodified cadaverine shows cytotoxicity thresholds approximately twice that of putrescine in intestinal cell models [2]. The compound's suitability for labeling cells without inducing cytotoxic effects was validated through direct fluorescence microscopy of methanol-fixed cells after 15-hour incubation with 0.5 mM fluorescein-cadaverine [3].

live-cell imaging cytotoxicity transglutaminase

Spectral Properties and Direct Detection vs. Fluorinated Analogues

Fluorescein-cadaverine dihydrobromide exhibits excitation/emission maxima of 493/517 nm at pH 9, consistent with standard fluorescein filter sets used in most fluorescence microscopes . In contrast, difluorocarboxyfluorescein (Oregon Green 488) cadaverine offers enhanced photostability and reduced pH sensitivity (pKa ~4.7 vs. 6.4 for fluorescein) . However, this advantage comes at approximately 3-5× higher procurement cost and may require filter set optimization. For applications where standard fluorescein optics are already in place and pH is controlled, fluorescein-cadaverine dihydrobromide provides sufficient performance without the premium cost [1].

fluorescence microscopy spectral properties pH sensitivity

Standardized Protocol Integration in Squamous Differentiation Assays

Fluorescein-cadaverine dihydrobromide is the core reagent in a standardized protocol for measuring squamous differentiation in stratified epithelia, validated across 34 human keratinocyte donors [1]. This protocol quantifies FC incorporation into cornified envelopes as a functional readout of terminal differentiation, with mean FC incorporation increasing over 12 days in culture inversely correlated with metabolic activity [2]. All-trans retinoic acid significantly inhibited FC incorporation at concentrations ≥1 × 10⁻⁷ M, while nicotine up-regulated FC incorporation at 125 µg/mL [3]. No alternative cadaverine probe has been validated in this specific standardized assay format, making substitution without full revalidation scientifically unsound.

squamous differentiation keratinocyte assay in vitro toxicology

Validated Application Scenarios for Fluorescein-Cadaverine Dihydrobromide (CAS 786705-84-8) Based on Quantitative Evidence


In Vitro Transglutaminase Activity Assays in Keratinocyte Differentiation Models

Fluorescein-cadaverine dihydrobromide is the established substrate for quantifying transglutaminase-mediated cross-linking activity during keratinocyte terminal differentiation. The standardized protocol validated across 34 human donors enables reproducible measurement of squamous differentiation with demonstrated sensitivity to known modulators: all-trans retinoic acid inhibits FC incorporation at ≥1 × 10⁻⁷ M, while nicotine up-regulates incorporation at 125 µg/mL [1]. This application leverages the compound's validated performance at 20 µM working concentration and direct fluorescence detection without antibody amplification [2].

Live-Cell Imaging of Extracellular Matrix Protein Cross-Linking

For studies requiring visualization of active transglutaminase in living cells without cytotoxicity artifacts, fluorescein-cadaverine dihydrobromide is applied at 0.5 mM in culture media, allowing diffusion throughout the cell and incorporation into extracellular matrix substrates including fibronectin [1]. The non-cytotoxic profile at this concentration enables long-term incubation (≥15 hours) followed by methanol fixation and direct fluorescence microscopy, revealing lattice-like extracellular structures where active transglutaminase co-distributes with fibronectin [2].

Fluorescent Labeling of Biomolecules via Reductive Amination or Amidation

The primary aliphatic amine of fluorescein-cadaverine dihydrobromide reversibly couples to aldehydes and ketones to form Schiff bases, which can be reduced with NaBH₄ or NaCNBH₃ to stable amine derivatives [1]. Alternatively, carboxylic acids of proteins and water-soluble biopolymers can be coupled using water-soluble carbodiimides such as EDAC [2]. This dual reactivity—combined with the compound's solubility in aqueous buffers above pH 6.5—makes it suitable for preparing fluorescently labeled ligands, vitamin K analogues, and other small biomolecules for subcellular distribution studies [3].

High-Throughput Screening for Transglutaminase Modulators

The FC incorporation technique's compatibility with fluorimetric quantification enables its deployment in moderate-throughput screening formats for compounds affecting epithelial differentiation [1]. The assay's robustness across 34 human keratinocyte donors (mean ± 1 SD defined normal limits) supports its use in toxicological and pharmacological screening programs where compound effects on terminal differentiation must be assessed reproducibly [2]. Direct fluorescence readout eliminates secondary detection steps, reducing assay variability and per-well cost compared to antibody-dependent alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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